N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a substituted phenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of Buchwald–Hartwig amination and aromatic nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in aromatic systems, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also known by its CAS number 1189459-00-4, is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes available data on its biological properties, including case studies and research findings.
- Molecular Formula : C22H24ClN3O5
- Molecular Weight : 445.9 g/mol
- Structure : The compound features a piperazine ring substituted with a pyrimidine moiety and a chloro-methoxyphenyl group, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, related piperazine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Piperazine Derivative A | Staphylococcus aureus | 0.0039 |
Piperazine Derivative B | Escherichia coli | 0.025 |
N-{2-[3-chloro-4-methoxyphenyl]} | Pseudomonas aeruginosa | 0.015 |
These values suggest that the compound could potentially inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
Similar studies have reported antifungal activities against various fungi, including Candida species. The structure of the compound likely contributes to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Table 2: Antifungal Activity of Related Compounds
Compound | Target Fungi | MIC (µg/mL) |
---|---|---|
Piperazine Derivative C | Candida albicans | 16.69 |
Piperazine Derivative D | Fusarium oxysporum | 56.74 |
These findings indicate that the compound may be effective against clinically relevant fungal pathogens, highlighting its potential therapeutic applications.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the antibacterial efficacy of various piperazine derivatives found that modifications on the piperazine ring significantly influenced their activity. Compounds with electron-withdrawing groups showed enhanced activity against E. coli and S. aureus, suggesting that this compound might exhibit similar behavior due to its structural characteristics .
- Mechanism of Action : Preliminary research suggests that the compound may act by inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways, a common mechanism among piperazine derivatives . Further studies are required to elucidate the precise mechanisms involved.
- Comparative Analysis : In comparative studies involving other piperazine-containing drugs, this compound has shown promising results in terms of selectivity and potency against resistant strains of bacteria .
Properties
Molecular Formula |
C18H21ClN6O3 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN6O3/c1-28-15-4-3-13(11-14(15)19)23-16(26)12-22-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h2-6,11H,7-10,12H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
KHNCZEUEOOXMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl |
Origin of Product |
United States |
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